

Commercial availability of 2-Bromo-1-chloro-3-methoxybenzene

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Compound of Interest

Compound Name: 2-Bromo-1-chloro-3-methoxybenzene

Cat. No.: B169984

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Technical Guide: 2-Bromo-1-chloro-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, physicochemical properties, synthesis, and applications of **2-Bromo-1-chloro-3-methoxybenzene** (CAS No. 174913-08-7). This versatile halogenated aromatic compound serves as a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.

Commercial Availability

2-Bromo-1-chloro-3-methoxybenzene is readily available from a variety of chemical suppliers. The typical purity levels offered are suitable for research and development purposes. Below is a summary of representative suppliers and their offerings.

| Supplier | Available Quantities | Purity |
|--|--------------------------------------|---------------------|
| AOBChem | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | 97% |
| ChemicalBook | Inquire for details | Inquire for details |
| CymitQuimica | 100mg, 250mg, 1g, 5g, 25g | 97% |
| Fluorochem | Inquire for details | Inquire for details |
| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | Inquire for details | Inquire for details |
| Shanghai Jian Chao Chemical Technology Co., Ltd. | Inquire for details | Inquire for details |
| SuZhou ShiYa Biopharmaceuticals, Inc. | Inquire for details | Inquire for details |
| Wuhan ariel chemical Co., LTD. | Inquire for details | Inquire for details |

Physicochemical Properties

The key physicochemical properties of **2-Bromo-1-chloro-3-methoxybenzene** are summarized below. These computed properties provide essential information for reaction planning and safety considerations.[\[1\]](#)

| Property | Value |
|--------------------------------|--|
| Molecular Formula | C ₇ H ₆ BrClO |
| Molecular Weight | 221.48 g/mol |
| CAS Number | 174913-08-7 |
| Appearance | Inquire with supplier (typically a solid or oil) |
| Boiling Point | 235.8±20.0°C at 760 mmHg (Predicted) |
| Density | Inquire with supplier |
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 219.92906 Da |
| Monoisotopic Mass | 219.92906 Da |
| Topological Polar Surface Area | 9.2 Å ² |
| Heavy Atom Count | 10 |

Synthesis and Experimental Protocols

2-Bromo-1-chloro-3-methoxybenzene is a key intermediate in organic synthesis.^[2] A plausible synthetic route involves the electrophilic bromination of 3-chloroanisole. While a specific protocol for this exact transformation is not readily available in the literature, a general procedure for the bromination of an activated aromatic ring can be adapted.

Proposed Synthesis of 2-Bromo-1-chloro-3-methoxybenzene

This protocol is a representative example and may require optimization.

Reaction: Electrophilic Bromination of 3-Chloroanisole

Materials:

- 3-Chloroanisole
- N-Bromosuccinimide (NBS)
- Anhydrous N,N-Dimethylformamide (DMF)
- Deionized water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

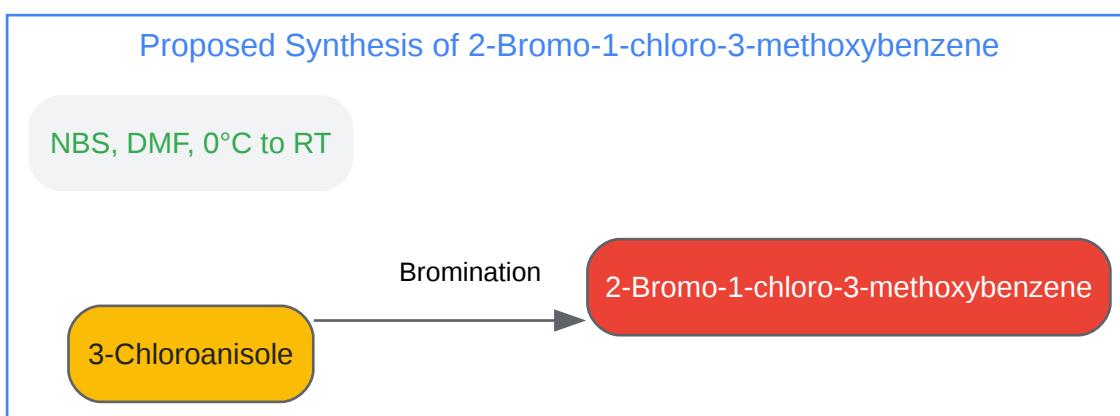
Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Thermometer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for workup and purification

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 3-chloroanisole (1.0 equivalent) in anhydrous DMF. Cool the solution to 0 °C using an ice bath with stirring.
- Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

- Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2-Bromo-1-chloro-3-methoxybenzene**.



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Synthesis of **2-Bromo-1-chloro-3-methoxybenzene**.

Applications in Drug Discovery and Development

The presence of three distinct functional groups (bromo, chloro, and methoxy) on the benzene ring makes **2-Bromo-1-chloro-3-methoxybenzene** a valuable building block for creating complex molecular architectures.^[2] The chloro and methoxy groups are frequently found in drug molecules and can significantly influence their pharmacological properties.

One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Representative Application: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of **2-Bromo-1-chloro-3-methoxybenzene** with an arylboronic acid. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 2-position.

Materials:

- **2-Bromo-1-chloro-3-methoxybenzene**
- Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3) or other suitable phosphine ligand
- Potassium carbonate (K_2CO_3) or another suitable base
- 1,4-Dioxane
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

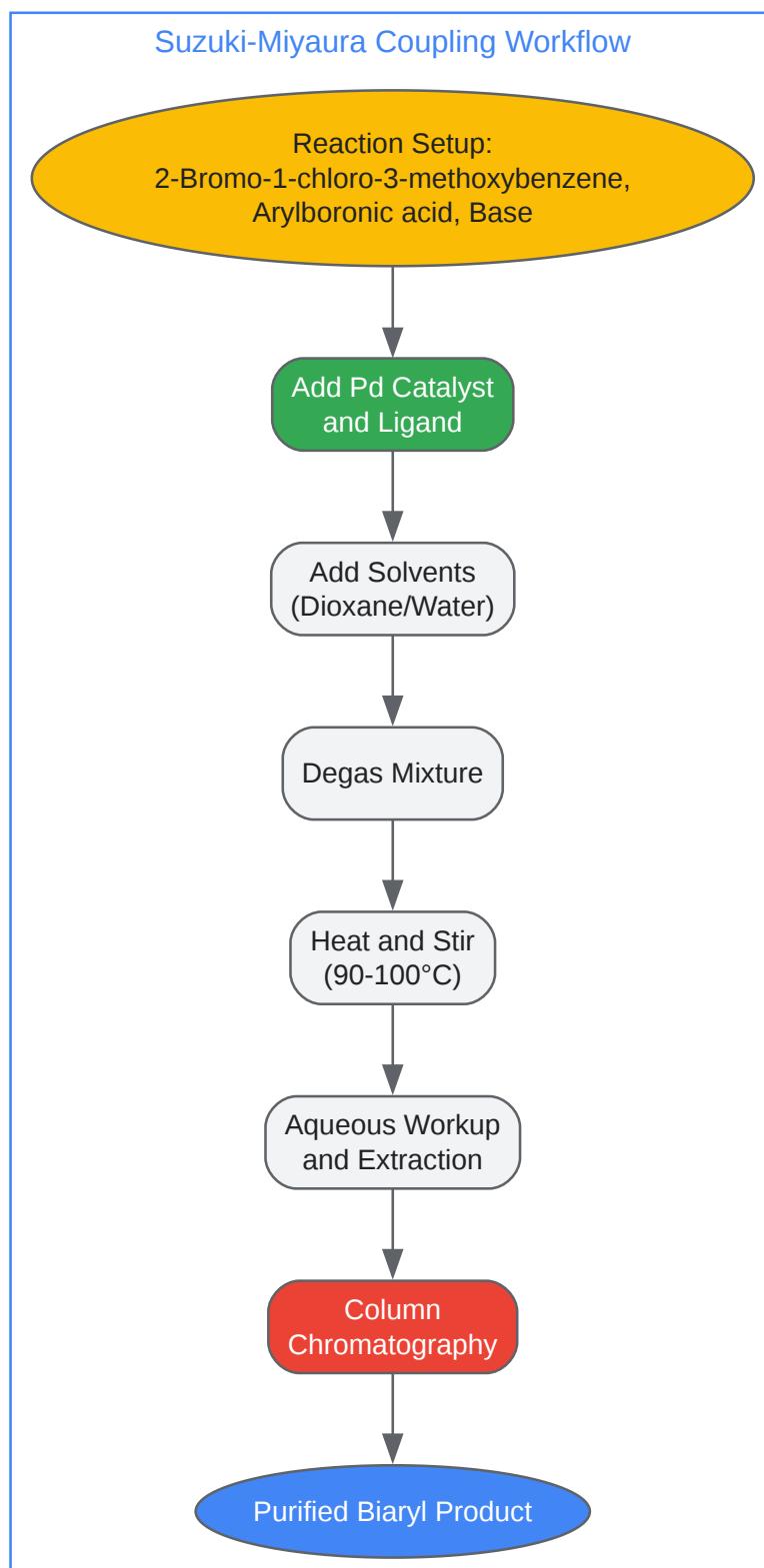
Equipment:

- Schlenk flask or sealed reaction vial

- Magnetic stirrer and stir bar
- Oil bath
- Inert gas (Argon or Nitrogen) supply
- Standard glassware for workup and purification

Procedure:

- Reaction Setup: To a Schlenk flask, add **2-Bromo-1-chloro-3-methoxybenzene** (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
- Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents). Add this catalyst/ligand mixture to the main reaction flask.
- Solvent Addition: Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
- Degassing: Seal the flask and degas the reaction mixture by bubbling with an inert gas for 15-20 minutes, or by using three freeze-pump-thaw cycles.
- Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
- Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
- Extraction: Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired biaryl product.



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Suzuki-Miyaura cross-coupling experimental workflow.

The resulting biaryl structures can serve as precursors for a wide range of biologically active molecules. For instance, similar halogenated building blocks are utilized in the synthesis of compounds with potential applications as enzyme inhibitors, receptor modulators, and other therapeutic agents. The strategic placement of the chloro and methoxy groups can be leveraged to fine-tune the electronic and steric properties of the final molecule, thereby optimizing its interaction with biological targets.

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References

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